Piminodine esylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piminodine esylate is an opioid analgesic that is an analogue of pethidine (meperidine). It was used in medicine briefly during the 1960s and 1970s, particularly for obstetric analgesia and in dental procedures. This compound produces analgesia, sedation, and euphoria, with side effects including itching, nausea, and potentially serious respiratory depression .

Preparation Methods

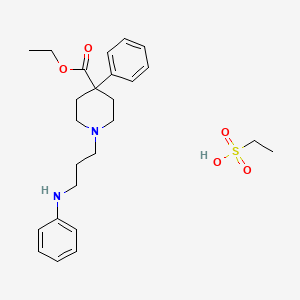

The synthesis of piminodine esylate involves the reaction of ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate with ethanesulfonic acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the esylate salt. Industrial production methods would likely involve large-scale synthesis in a controlled environment to ensure purity and consistency .

Chemical Reactions Analysis

Piminodine esylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its efficacy and potency.

Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.

Biology: Research has focused on its effects on the central nervous system and its potential use in pain management.

Medicine: Although it has largely fallen out of clinical use, piminodine esylate was used for pain relief in obstetric and dental procedures.

Industry: Its synthesis and production methods are of interest for the development of other opioid analgesics.

Mechanism of Action

Piminodine esylate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signaling .

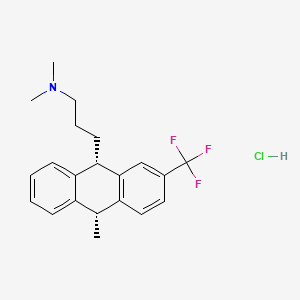

Comparison with Similar Compounds

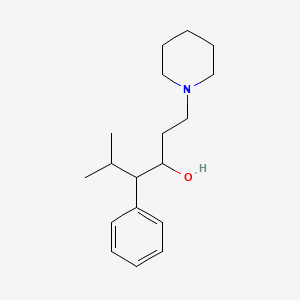

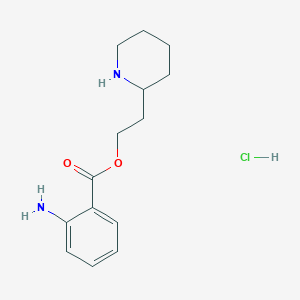

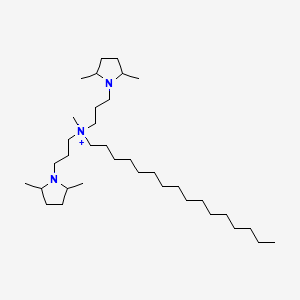

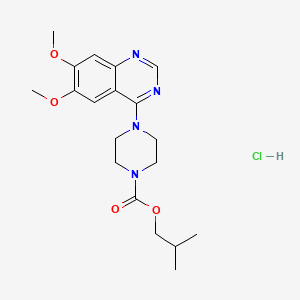

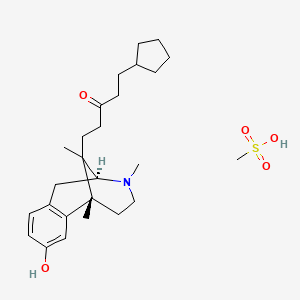

Piminodine esylate is similar to other opioid analgesics such as pethidine (meperidine) and morphine. it is more potent than desipramine and protriptyline under similar conditions. Compared to meperidine, this compound provides a smoother duration of action. Other similar compounds include alphaprodine and hydroxyzine, which can be combined with this compound to intensify its effects .

Properties

CAS No. |

7081-52-9 |

|---|---|

Molecular Formula |

C25H36N2O5S |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5) |

InChI Key |

PRERKVDQJAYTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.